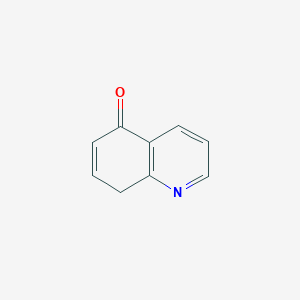

Quinolin-5(8H)-one

Description

Historical Context and Significance of the Quinoline (B57606) Scaffold in Chemical Research

The journey of quinoline chemistry began in 1834 when Friedlieb Ferdinand Runge first isolated quinoline from coal tar. rsc.org This discovery marked the advent of a new class of nitrogen-containing heterocyclic compounds. The quinoline scaffold, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, quickly garnered attention for its presence in various natural products, most notably the Cinchona alkaloids like quinine, which was used for its antimalarial properties. rsc.orgnih.gov

The inherent chemical properties of the quinoline ring, such as its aromaticity and the basicity of the nitrogen atom, make it a versatile building block in organic synthesis. nih.govgcwgandhinagar.com This versatility has led to the development of numerous synthetic methodologies, including the well-known Skraup synthesis, which allows for the creation of a wide array of quinoline derivatives. rsc.orgecorfan.org

The significance of the quinoline scaffold in chemical research, especially in drug discovery, cannot be overstated. orientjchem.orgbohrium.comnih.gov Its unique structure serves as a "privileged scaffold," meaning it can bind to multiple biological targets with high affinity. bohrium.commalariaworld.org This has resulted in the development of a multitude of drugs with a quinoline core, spanning a wide range of therapeutic areas including:

Antimalarials: Chloroquine, primaquine, and mefloquine (B1676156) are classic examples of quinoline-based antimalarial drugs. rsc.org

Antibacterials: The fluoroquinolone class of antibiotics, such as ciprofloxacin, is based on a quinolone structure. rsc.org

Anticancer agents: Compounds like topotecan (B1662842) and camptothecin, which are used in cancer chemotherapy, contain a quinoline moiety. rsc.org

Other therapeutic applications: Quinoline derivatives have also been investigated for their anti-inflammatory, antiviral, antifungal, anticonvulsant, and neuroprotective properties. rsc.orgorientjchem.orgnih.govijpsjournal.com

Beyond medicine, quinoline derivatives are utilized in various industrial applications, including the manufacturing of dyes, agrochemicals, and as ligands in coordination chemistry. ecorfan.orgresearchgate.net The continuous exploration of the quinoline scaffold underscores its enduring importance in both academic and industrial research. rsc.orgorientjchem.org

Structural Features and Aromaticity Considerations of Quinolin-5(8H)-one and Related Isomers

This compound is a structural isomer within the quinolone family. Quinolones, also referred to as oxoquinolines, are derivatives of quinoline bearing a carbonyl group in one of the rings. The position of this carbonyl group significantly influences the compound's electronic structure, aromaticity, and chemical reactivity.

The quinoline molecule itself is an aromatic heterocyclic compound, with a fused benzene and pyridine ring system. gcwgandhinagar.comnih.gov The presence of the nitrogen atom in the pyridine ring leads to a withdrawal of electron density, making the pyridine ring less reactive towards electrophilic substitution compared to the benzene ring. gcwgandhinagar.com

In quinolones, the introduction of a carbonyl group disrupts the full aromaticity of the bicyclic system. The degree of this disruption depends on the position of the carbonyl group. Common isomers of quinolone include:

Quinolin-2(1H)-one (Carbostyril): This isomer exists in tautomeric equilibrium with 2-hydroxyquinoline, with the keto form being predominant. nih.gov

Quinolin-4(1H)-one: This isomer also exhibits tautomerism with 4-hydroxyquinoline (B1666331), and the keto form is generally favored. researchgate.netnih.gov It is considered a π-electron delocalized system with aromatic character. nih.gov

Quinolin-5,8-dione: This class of compounds features two carbonyl groups in the benzene ring and is known for its biological activities. scienceopen.commdpi.com

This compound, with its carbonyl group at the 5-position and a saturated carbon at the 8-position, represents a partially hydrogenated quinoline system. This structure leads to a loss of aromaticity in the carbocyclic ring compared to quinoline. The electronic properties of this compound are distinct from its fully aromatic or other quinolone isomers. The presence of both a carbonyl group and an enamine-like moiety within the structure suggests a unique reactivity profile.

The concept of chelatoaromaticity becomes relevant when considering derivatives like 8-hydroxyquinoline (B1678124). In its metal complexes, the aromaticity of both the pyridine and benzene rings is significantly enhanced, contributing to the stability of the complex. researchgate.net While this compound itself is not a primary chelating agent in the same way as 8-hydroxyquinoline, its derivatives could potentially exhibit interesting coordination chemistry.

| Compound Name | Structure | Key Structural Features | Aromaticity |

|---|---|---|---|

| Quinoline |  | Fused benzene and pyridine rings. gcwgandhinagar.comnih.gov | Fully aromatic bicyclic system. gcwgandhinagar.com |

| Quinolin-2(1H)-one |  | Carbonyl group at C-2. Exists in tautomeric equilibrium with 2-hydroxyquinoline. nih.gov | Partial disruption of aromaticity in the pyridine ring. |

| Quinolin-4(1H)-one |  | Carbonyl group at C-4. Exists in tautomeric equilibrium with 4-hydroxyquinoline. researchgate.netnih.gov | π-electron delocalized system with aromatic character. nih.gov |

| Quinolin-5,8-dione |  | Two carbonyl groups in the benzene ring. scienceopen.commdpi.com | Non-aromatic carbocyclic ring. |

| This compound |  | Carbonyl group at C-5 and a saturated carbon at C-8. | Partially hydrogenated system with loss of aromaticity in the carbocyclic ring. |

Scope and Significance of Academic Research on this compound and its Derivatives

Academic research specifically on this compound is more limited compared to its other isomers like quinolin-2(1H)-one, quinolin-4(1H)-one, and especially the quinoline-5,8-diones. However, the broader family of quinolinequinones and their derivatives has been the subject of extensive investigation due to their wide spectrum of biological activities.

Research on quinoline-5,8-dione derivatives has revealed their potential as:

Anticancer agents: Many natural and synthetic quinoline-5,8-diones exhibit potent cytotoxic properties. scienceopen.commdpi.comnih.gov Their mechanism of action often involves the generation of reactive oxygen species (ROS) through redox cycling, which can be modulated by enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1). mdpi.comnih.gov

Antimicrobial agents: Several 6- and 7-substituted quinoline-5,8-dione derivatives have shown significant antifungal and antibacterial activities. scienceopen.commdpi.com

Antimalarial agents: The quinoline-5,8-dione scaffold is considered essential for the antimalarial activity of certain natural products. mdpi.com

The synthesis of various quinoline-5,8-dione derivatives often starts from 8-hydroxyquinoline or its substituted analogs. scienceopen.comresearchgate.net These synthetic efforts aim to explore the structure-activity relationships by introducing different substituents at various positions of the quinoline ring system. mdpi.comnih.gov

While direct studies on this compound are not as prevalent, its structural features suggest potential for further exploration. The combination of a ketone and an enamine-like functionality within a rigid bicyclic framework could lead to the discovery of novel chemical reactivity and biological activity. Future research may focus on the synthesis of this compound and its derivatives and the evaluation of their potential in medicinal chemistry and other areas. The rich chemistry of the broader quinolone family provides a strong foundation for such investigations.

| Compound Name | Synonyms/Related Compounds |

|---|---|

| This compound | 5(8H)-Quinolone |

| Quinoline | 1-Azanaphthalene, Benzo[b]pyridine |

| Quinine | Cinchona alkaloid |

| Chloroquine | Antimalarial drug |

| Primaquine | Antimalarial drug |

| Mefloquine | Antimalarial drug |

| Ciprofloxacin | Fluoroquinolone antibiotic |

| Topotecan | Anticancer agent |

| Camptothecin | Anticancer agent |

| Quinolin-2(1H)-one | Carbostyril, 2-Hydroxyquinoline |

| Quinolin-4(1H)-one | 4-Hydroxyquinoline |

| Quinolin-5,8-dione | Quinoline-5,8-quinone |

| 8-Hydroxyquinoline | Oxine |

Structure

2D Structure

3D Structure

Properties

CAS No. |

749842-56-6 |

|---|---|

Molecular Formula |

C9H7NO |

Molecular Weight |

145.16 g/mol |

IUPAC Name |

8H-quinolin-5-one |

InChI |

InChI=1S/C9H7NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h1-3,5-6H,4H2 |

InChI Key |

YLYXZXKFECHSJS-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC(=O)C2=C1N=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Quinolin 5 8h One and Its Derivatives

Classical Named Reactions and Mechanistic Insights

Friedländer Condensation and Variations

The Friedländer synthesis is a versatile and straightforward method for the formation of quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality. wikipedia.orgjk-sci.com The reaction can be catalyzed by either acids or bases, or in some cases, promoted by heat alone. jk-sci.comresearchgate.net

The mechanism of the Friedländer condensation can proceed through two primary pathways. In the first, an aldol-type condensation between the two carbonyl-containing reactants occurs, followed by cyclization and dehydration to form the quinoline (B57606) ring. The second pathway involves the initial formation of a Schiff base between the amino group of the 2-aminoaryl aldehyde or ketone and the carbonyl of the second reactant, which then undergoes an intramolecular aldol (B89426) condensation and subsequent dehydration. wikipedia.org

| Reactant A | Reactant B | Catalyst | Product |

| 2-Aminobenzaldehyde | Acetone | NaOH | 2-Methylquinoline |

| 2-Aminoacetophenone | Ethyl acetoacetate | Acid or Base | 2-Methyl-3-ethoxycarbonylquinoline |

| 2-Aminobenzophenone | Acetaldehyde | Acid or Base | 2-Phenylquinoline |

This table presents generalized examples of the Friedländer condensation for the synthesis of quinoline derivatives.

Variations of the Friedländer synthesis have been developed to improve yields, expand substrate scope, and create more environmentally benign reaction conditions. These include the use of various catalysts such as iodine, p-toluenesulfonic acid, and Lewis acids. wikipedia.org

Skraup Synthesis and Reaction Pathways

The Skraup synthesis is a classic method for preparing quinolines from the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, typically nitrobenzene. wikipedia.orgchemeurope.com This reaction is known for its often vigorous nature, and the use of a moderator, such as ferrous sulfate, is common. wikipedia.org

The reaction pathway is believed to begin with the dehydration of glycerol by sulfuric acid to form acrolein. chemeurope.com The aniline then undergoes a Michael addition to the acrolein, followed by an acid-catalyzed cyclization and dehydration. The final step is the oxidation of the resulting dihydroquinoline intermediate to the corresponding quinoline. iipseries.org

| Aniline Derivative | Oxidizing Agent | Product |

| Aniline | Nitrobenzene | Quinoline |

| p-Toluidine | Arsenic acid | 6-Methylquinoline |

| m-Chloroaniline | Nitrobenzene | 7-Chloroquinoline |

This table provides illustrative examples of the Skraup synthesis for preparing substituted quinolines.

Combes Synthesis and Cyclization Mechanisms

The Combes quinoline synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.org This method is particularly useful for the preparation of 2,4-disubstituted quinolines. iipseries.org

The mechanism commences with the formation of a Schiff base from the condensation of the aniline and one of the carbonyl groups of the β-diketone. wikipedia.org Tautomerization to an enamine is followed by an acid-catalyzed intramolecular electrophilic aromatic substitution, where the enamine attacks the aromatic ring. Subsequent dehydration leads to the formation of the quinoline product. wikipedia.org

| Aniline Derivative | β-Diketone | Acid Catalyst | Product |

| Aniline | Acetylacetone | H₂SO₄ | 2,4-Dimethylquinoline |

| Anisidine | Benzoylacetone | Polyphosphoric acid | 2-Phenyl-4-methyl-methoxyquinoline |

This table showcases representative examples of the Combes synthesis.

Pfitzinger Reaction and Ring Opening Processes

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a method for synthesizing quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.org

The reaction mechanism begins with the basic hydrolysis of the amide bond in isatin to form an intermediate keto-acid. wikipedia.org This is followed by the condensation of the aniline moiety with the carbonyl compound to form an imine, which then tautomerizes to an enamine. An intramolecular cyclization of the enamine onto the ketone, followed by dehydration, yields the final quinoline-4-carboxylic acid. wikipedia.org

| Isatin Derivative | Carbonyl Compound | Base | Product |

| Isatin | Acetone | KOH | 2-Methylquinoline-4-carboxylic acid |

| 5-Chloroisatin | Cyclohexanone | NaOH | 7-Chloro-1,2,3,4-tetrahydroacridine-9-carboxylic acid |

This table illustrates the Pfitzinger reaction with general examples.

A variation of this reaction, the Halberkann variant, involves the reaction of N-acyl isatins with a base to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org

Conrad–Limpach Synthesis and Iminoester Intermediates

The Conrad–Limpach synthesis is a method for the preparation of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from the reaction of anilines with β-ketoesters. wikipedia.orgsynarchive.com The reaction conditions can be controlled to favor the formation of either 4-hydroxyquinolines or 2-hydroxyquinolines (Knorr synthesis).

The reaction proceeds through the formation of a β-arylaminoacrylate intermediate via the condensation of the aniline with the β-ketoester. wikipedia.org At higher temperatures, this intermediate undergoes a thermal cyclization to yield the 4-hydroxyquinoline (B1666331) product. synarchive.com The formation of an iminoester is a key step in the proposed mechanism.

| Aniline Derivative | β-Ketoester | Conditions | Product |

| Aniline | Ethyl acetoacetate | Heat (~250 °C) | 4-Hydroxy-2-methylquinoline |

| m-Toluidine | Ethyl benzoylacetate | Heat | 4-Hydroxy-7-methyl-2-phenylquinoline |

This table provides examples of the Conrad–Limpach synthesis.

Gould–Jacobs Reactions

The Gould–Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinoline derivatives. wikipedia.org The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester or a similar derivative. wikipedia.org

The initial condensation product, an anilidomethylenemalonic ester, is formed through a nucleophilic substitution of the alkoxy group by the aniline. wikipedia.org This intermediate then undergoes a thermal cyclization, followed by the loss of an alcohol molecule, to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org Subsequent saponification and decarboxylation can yield the corresponding 4-hydroxyquinoline. wikipedia.org

| Aniline Derivative | Malonic Ester Derivative | Product Series |

| Aniline | Diethyl ethoxymethylenemalonate | 4-Hydroxyquinoline-3-carboxylic acid derivatives |

| 3-Chloroaniline | Diethyl ethoxymethylenemalonate | 7-Chloro-4-hydroxyquinoline-3-carboxylic acid derivatives |

This table illustrates the general scope of the Gould–Jacobs reaction.

Modern Catalytic Approaches

The synthesis of the quinolinone core, the fundamental structure of Quinolin-5(8H)-one, has been significantly advanced through the use of modern catalytic systems. These approaches offer improvements over classical methods by providing milder reaction conditions, broader substrate scopes, and higher yields.

Transition Metal-Catalyzed Cyclizations and Cross-Coupling Reactions

Transition metals have emerged as powerful catalysts for constructing the quinolinone framework. Their ability to facilitate the formation of carbon-carbon and carbon-nitrogen bonds through various mechanistic pathways, such as cyclizations and cross-coupling reactions, is central to these advanced synthetic strategies.

Palladium catalysis is a cornerstone in the synthesis of quinoline and quinolinone derivatives due to its versatility and functional group tolerance. nih.gov Various palladium-catalyzed reactions have been developed, including C-H bond activation, oxidative cyclization, and cascade reactions, to construct the quinolinone skeleton. acs.orgrsc.orgmdpi.com

One prominent strategy involves a palladium-catalyzed cascade process that combines C-H bond activation, C-C bond formation, and cyclization using simple anilines as starting materials. acs.org Another approach is the oxidative cyclization of aryl allyl alcohols and anilines, which proceeds without the need for acids, bases, or other additives. rsc.orgresearchgate.net This method is notable for its tolerance of a wide range of substrates, including those with electron-withdrawing groups. mdpi.com

Heck coupling reactions followed by cyclization represent another effective palladium-catalyzed route. For instance, the synthesis of quinolin-2(1H)-ones can be achieved through the Heck coupling of methoxylated pivaloylaminobenzenes with methyl acrylate, followed by an acid-mediated cyclization. nih.gov Similarly, a coupling-cyclization reaction between 2-iodoaniline (B362364) and α,β-unsaturated carbonyl compounds affords 3-substituted quinolin-2(1H)-ones in good yields. nih.gov

The Sonogashira coupling reaction has been specifically applied to the synthesis of derivatives of quinoline-5,8-dione, a closely related structure to this compound. This involves the palladium-catalyzed coupling of 6,7-dibromoquinoline-5,8-dione (B3062177) with various terminal alkynes, resulting in alkynylquinoline-5,8-diones in high yields. researchgate.net

Table 1: Selected Palladium-Catalyzed Methods for Quinolinone Synthesis

| Reaction Type | Catalyst / Reagents | Starting Materials | Product Type | Key Features |

| C-H Activation/Cyclization Cascade | Pd(OAc)₂ | Anilines | Quinolinone derivatives | Practical procedure from simple substrates. acs.org |

| Oxidative Cyclization | Palladium catalyst | Aryl allyl alcohols and anilines | Quinolines | Works without acids, bases, or additives; broad substrate scope. rsc.orgmdpi.com |

| Heck Coupling and Cyclization | Pd(OAc)₂ / Et₃N, then acid | Iodo derivatives of pivaloylaminobenzenes, methyl acrylate | Quinolin-2(1H)-ones | Two-step synthesis with good overall yields. nih.gov |

| Coupling-Cyclization | Pd(OAc)₂ / PPh₃ / NaOAc | 2-iodoaniline, α,β-unsaturated carbonyl compounds | 3-substituted quinolin-2(1H)-ones | Moderate to good yields under specific conditions. nih.gov |

| Sonogashira Coupling | Palladium catalyst | 6,7-dibromoquinoline-5,8-dione, terminal alkynes | Alkynylquinoline-5,8-diones | Good to excellent yields for dione (B5365651) derivatives. researchgate.net |

Copper catalysts, being more abundant and less expensive than palladium, offer an attractive alternative for the synthesis of quinolines and their derivatives. ijstr.org Copper-catalyzed methods often involve intermolecular cyclization reactions and cascade processes that efficiently construct C-N and C-C bonds. rsc.org

A straightforward approach involves the copper-catalyzed intermolecular cyclization of anilines and terminal acetylene (B1199291) esters. rsc.org Another innovative method is the synthesis of quinoline derivatives through a tandem Knoevenagel condensation, amination, and cyclization sequence, starting from ortho-bromobenzaldehyde and active methylene (B1212753) nitriles. rsc.org

Copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water has been developed for the synthesis of isoquinolines, a related class of heterocycles. nih.gov Furthermore, a sustainable synthesis of quinolines has been reported via the dehydrogenative coupling of 2-aminobenzylalcohols with ketones, catalyzed by a well-defined Cu(II)-complex under aerial conditions. ijstr.org An N-heterocyclic carbene copper complex has also been shown to catalyze the indirect Friedländer reaction from 2-aminobenzyl alcohol and aryl ketones at room temperature. nih.gov

Table 2: Selected Copper-Catalyzed Methods for Quinoline Synthesis

| Reaction Type | Catalyst / Reagents | Starting Materials | Product Type | Key Features |

| Intermolecular Cyclization | Copper catalyst | Anilines, terminal acetylene esters | Quinolines | Simple and convenient cascade process. rsc.org |

| Tandem Condensation/Amination/Cyclization | Copper catalyst | o-bromobenzaldehyde, active methylene nitriles | 2-aminoquinolines, 2-arylquinoline-3-carbonitriles | Regioselective tandem reaction. rsc.org |

| Dehydrogenative Coupling | Cu(II)-pincer complex | 2-aminobenzylalcohols, ketones | Substituted quinolines | Sustainable synthesis under aerial conditions. ijstr.org |

| Indirect Friedländer Reaction | IPrCuCl / KOH / DMSO | 2-aminobenzyl alcohol, aryl ketones | Quinolines | Facile process at room temperature. nih.gov |

| Dual Cyclization | Copper and Boron catalysts | Anilines, nitriles | Quinindolines | Practical synthesis for tetra-fused N-heterocycles. nih.gov |

Rhodium catalysts are particularly effective in C-H bond activation and annulation reactions, providing powerful tools for the construction of complex heterocyclic systems like quinolinones. rsc.orgacs.org Rh(III) catalysts have been extensively used for the functionalization of arenes due to their high efficiency and broad functional group tolerance. acs.org

One notable method is the Rh(III)-catalyzed synthesis of isoquinolones via C-H activation and annulation of benzoylhydrazines and alkynes. rsc.org Rhodium catalysis also enables the oxidative synthesis of quinoline-fused sydnones through a twofold C-H bond activation of N-arylsydnones and coupling with internal alkynes. acs.org This reaction proceeds under mild conditions with low catalyst loading.

The annulation of anilines with alkynic esters, catalyzed by rhodium, yields quinoline carboxylates with excellent regioselectivity. semanticscholar.org Furthermore, rhodium catalysts have been systematically studied for the C-H bond activation of quinoline and its derivatives, showing a preference for the activation of the heteroring. nih.gov

Table 3: Selected Rhodium-Catalyzed Methods for Quinolinone Synthesis

| Reaction Type | Catalyst / Reagents | Starting Materials | Product Type | Key Features |

| C-H Activation/Annulation | Rh(III) catalyst | Benzoylhydrazines, alkynes | Isoquinolones | Utilizes an internally oxidizing directing group strategy. rsc.org |

| Oxidative Annulation | Rh(III) catalyst | N-arylsydnones, internal alkynes | Quinoline-fused sydnones | Twofold C-H bond activation under mild conditions. acs.org |

| Annulation | Rhodium catalyst | Anilines, alkynic esters | Quinoline carboxylates | High yield and excellent regioselectivity. semanticscholar.org |

| C-H Bond Activation | RhH{κ³-P,O,P-[xant(PiPr₂)₂]} | Quinoline, methylquinolines | Rhodium(I)-quinolinyl complexes | Systematic study of C-H activation sites. nih.gov |

The use of earth-abundant and cost-effective cobalt catalysts has gained significant traction in organic synthesis. Cobalt-catalyzed reactions provide efficient pathways for synthesizing quinoline scaffolds, often through C-H activation and annulation strategies. rsc.orgresearchgate.net

A novel method involves the cobalt-catalyzed annulation of anilides and internal alkynes. The combination of a cobalt catalyst with a Lewis acid like Zn(OTf)₂ enhances the reaction's efficiency, proceeding through an ortho C-H activation and nucleophilic addition of a C-Co species towards the amide. rsc.orgrsc.org This approach is valued for its use of a low-cost catalyst and operationally simple procedure. researchgate.net

Cobalt catalysis also facilitates the [3+3] annulation of anilides with allenes to produce 1,2-dihydroquinolines. This reaction proceeds via C-H activation, allene (B1206475) insertion, β-hydride elimination, and subsequent intramolecular addition. acs.org Additionally, a cobalt-amido cooperative catalyst has been shown to effectively control the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines using ammonia (B1221849) borane (B79455) as the reductant at room temperature. nih.gov

Table 4: Selected Cobalt-Catalyzed Methods for Quinoline Synthesis

| Reaction Type | Catalyst / Reagents | Starting Materials | Product Type | Key Features |

| Annulation | Cobalt catalyst / Zn(OTf)₂ | Anilides, internal alkynes | Quinolines | High efficiency with a low-cost catalyst and Lewis acid co-catalyst. rsc.orgrsc.org |

| [3+3] Annulation | Cobalt catalyst | Anilides, allenes | 1,2-dihydroquinolines | Allenes act as a three-carbon source via C-H activation. acs.org |

| Partial Transfer Hydrogenation | Cobalt-amido complex / H₃N·BH₃ | Quinolines | 1,2-dihydroquinolines | Controlled chemoselectivity and regioselectivity at room temperature. nih.gov |

| Remote C-H Functionalization | Co(NO₃)₂·6H₂O / TBN | 8-aminoquinolines | 5- and 7-nitro-8-aminoquinolines | Operates through a single electron transfer (SET) mechanism. shu.ac.uk |

Iron, being the most abundant and least toxic transition metal, is an ideal candidate for developing green and sustainable catalytic processes. Iron-catalyzed reactions for quinoline synthesis represent an environmentally friendly alternative to methods using precious metals. rsc.orgchemistryviews.org

An iron-complex-catalyzed synthesis of substituted quinolin-2(1H)-ones has been achieved through the intramolecular acceptorless dehydrogenative cyclization of amido-alcohols. rsc.org Another green approach is the iron(II) phthalocyanine-catalyzed photo-thermo-mechanochemical synthesis of quinolines from sulfoxonium ylides and 2-vinylanilines, which operates under solvent-free conditions. organic-chemistry.org

A convenient iron-catalyzed three-component coupling reaction of aldehydes, amines, and styrenes provides 2,4-disubstituted quinolines using inexpensive FeCl₃ as the catalyst and oxygen as the oxidant. chemistryviews.org Iron catalysts have also been employed for the cyclocondensation of anilines with propane-1,3-diol to yield quinoline and its derivatives. pleiades.online Furthermore, an iron-catalyzed, chelation-induced remote C-H allylation of quinolines has been developed, allowing for highly regioselective preparation of C5- or C4-allylated quinolines. sci-hub.se

Table 5: Selected Iron-Catalyzed Methods for Quinoline Synthesis

| Reaction Type | Catalyst / Reagents | Starting Materials | Product Type | Key Features |

| Intramolecular Dehydrogenative Cyclization | Iron complex | Amido-alcohols | Substituted quinolin-2(1H)-ones | Alternative to palladium-catalyzed couplings. rsc.org |

| Photo-Thermo-Mechanochemical Synthesis | Iron(II) phthalocyanine | Sulfoxonium ylides, 2-vinylanilines | Quinolines | Solvent-free, cost-efficient, and operationally simple. organic-chemistry.org |

| Three-Component Coupling | FeCl₃ / O₂ | Aldehydes, amines, styrenes | 2,4-disubstituted quinolines | Broad substrate scope, inexpensive catalyst, and green oxidant. chemistryviews.org |

| Cyclocondensation | Iron-containing catalysts | Anilines, propane-1,3-diol | Quinolines | High yields in the presence of carbon tetrachloride. pleiades.online |

| Remote C-H Allylation | Iron catalyst | 8-amido-quinolines | C5- or C4-allylated quinolines | Regiodivergent synthesis controlled by the catalytic system. sci-hub.se |

Silver-Catalyzed Methods

Silver catalysis has emerged as a valuable tool in the synthesis of quinoline and quinolone frameworks. While specific examples detailing the synthesis of this compound using silver catalysis are not extensively documented, the methodologies applied to isomeric structures like 4-quinolones provide significant insights. A one-pot synthesis of 3-substituted-4-quinolones has been developed utilizing a silver(I) catalyst. rsc.org This transformation proceeds by reacting enaminones with various electrophiles. rsc.org The proposed mechanism suggests two possible pathways: either an initial alkylation of the enaminone followed by cyclization or the reverse, where cyclization precedes alkylation, both leading to the final quinolone product after elimination. rsc.org

Silver nanoparticles also represent a promising avenue in nanocatalysis for quinoline synthesis. Although direct synthesis of this compound is not specified, silver-based nanocatalysts have been employed for the synthesis of other quinoline derivatives, highlighting the potential of silver in its various forms for these transformations. nih.gov

| Catalyst | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Silver(I) Catalyst | Enaminones, Electrophiles | 3-Substituted-4-quinolones | One-pot synthesis. | rsc.org |

Gold Catalysis

Gold catalysts, acting as carbophilic π-Lewis acids, have been effectively used to activate C-C multiple bonds, facilitating the synthesis of various quinoline and quinolone derivatives. rsc.org One notable example is the gold-catalyzed cyclization of 1-(aminophenyl)-2-propyn-1-ones to yield 2-substituted 4-quinolones. rsc.org This methodology demonstrates broad substrate scope, accommodating both electron-withdrawing and electron-donating substituents. rsc.org

More directly related to the target structure, a method for the synthesis of substituted indolo[1,2-a]quinoline-5(6H)-ones has been developed starting from 1-(2-ethynylphenyl)-1H-indoles. researchgate.net This process involves a gold-catalyzed oxidation of the alkyne's triple bond, which is followed by an acid-promoted intramolecular cyclization at the indole (B1671886) C2 position to form the quinolin-5-one core. researchgate.net This strategy is versatile, tolerating a wide array of substituents on the indole ring and proceeding in good to excellent yields. researchgate.net

| Catalyst System | Starting Material | Product | Yield | Reference |

|---|---|---|---|---|

| Gold Catalyst | 1-(Aminophenyl)-2-propyn-1-ones | 2-Substituted 4-quinolones | Good to excellent | rsc.org |

| Gold Catalyst / Acid | 1-(2-Ethynylphenyl)-1H-indoles | Indolo[1,2-a]quinolin-5(6H)-ones | Good to excellent | researchgate.net |

N-Heterocyclic Carbene (NHC)-Catalyzed Transformations

N-Heterocyclic carbenes (NHCs) have gained prominence as powerful organocatalysts and ligands in transition metal catalysis. nih.gov In the context of quinoline synthesis, NHCs have been utilized in palladium-catalyzed reactions. For instance, a palladium-NHC catalyst was employed for the carbonylative Sonogashira annulation of 2-iodoanilines and acetylenes to produce 4-quinolones without the need for CO gas. rsc.org Similarly, Pd-NHC catalysts have been used for the etherification and selenylation of 3-iodo-4-quinolones. rsc.org

While these examples focus on the 4-quinolone isomer, they underscore the utility of NHC-metal complexes in constructing the quinolone core. The strong electron-donating ability and steric bulk of NHC ligands stabilize the metal center and facilitate various cross-coupling and annulation reactions essential for building the heterocyclic system. rsc.org Another related application is the NHC-catalyzed [3+3] annulation of δ-acetoxy allenoates and enaminones, which provides a pathway to hexahydroquinoline derivatives. acs.org

| Catalyst System | Reaction Type | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Pd-NHC | Carbonylative Sonogashira annulation | 4-Quinolones | CO-free conditions. | rsc.org |

| Pd-NHC | Etherification/Selenylation | Functionalized 4-quinolones | Cross-coupling of 3-iodo-4-quinolones. | rsc.org |

| NHC | [3+3] Annulation | Hexahydroquinolines | Organocatalytic approach. | acs.org |

Nanocatalyzed Protocols

The use of nanocatalysts in organic synthesis offers advantages such as high surface area, enhanced reactivity, and ease of recovery and reuse. taylorfrancis.com Various nanocatalysts have been developed for the synthesis of quinoline and quinolone derivatives, often under green chemistry conditions. taylorfrancis.comnih.govacs.org

For example, magnetic iron oxide nanoparticles (Fe3O4 NPs) have been used as a catalyst for the synthesis of pyrimido[4,5-b]quinolones through a three-component reaction in water. nih.gov Copper ferrite (B1171679) nanoparticles (CuFe2O4 NPs) have also been employed for quinoline synthesis in water, with the catalyst being easily recoverable using an external magnet. nih.gov Furthermore, ZnO nanoparticles supported on carbon nanotubes (ZnO/CNT) have shown high catalytic activity in the solvent-free Friedlander condensation for quinoline synthesis. nih.gov These examples, while not specific to this compound, demonstrate the broad applicability of nanocatalysts in constructing the quinoline core with high efficiency and under environmentally friendly conditions. nih.govacs.orgoiccpress.com

| Nanocatalyst | Reaction Type | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Fe3O4 NPs | Three-component reaction | Water | Reusable, green solvent. | nih.gov |

| CuFe2O4 NPs | Condensation | Water | Magnetically recoverable, reusable. | nih.gov |

| ZnO/CNT | Friedlander condensation | Solvent-free | High activity, solventless conditions. | nih.gov |

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, adhering to the principles of atom economy and green chemistry. nih.gov While a specific MCR for the synthesis of the parent this compound is not prominently reported, MCRs have been extensively used to create complex quinolone derivatives.

For instance, the synthesis of the quinolone alkaloid Luotonin A has been achieved through an MCR involving isatoic anhydride, propargylamine, aniline, and glyoxal, catalyzed by Yb(OTf)3. nih.gov This reaction proceeds via a Lewis acid-catalyzed inverse electron demand aza-Diels-Alder reaction. nih.gov Another example is the synthesis of 5-aminopyrazolo-quinolones from 4-hydrazino-quinolin-2-one and 2-(1-ethoxy-substituted-ene)malononitrile, catalyzed by triethylamine. researchgate.net These examples showcase the power of MCRs to rapidly build molecular complexity around the quinolone scaffold. nih.govresearchgate.net

Environmentally Benign Synthesis (Green Chemistry)

The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly being applied to the synthesis of quinolones. qeios.com This includes the use of greener solvents, catalysts, and energy sources.

Solvent-Free Conditions

Conducting reactions under solvent-free conditions is a key aspect of green chemistry, as it eliminates solvent waste and can simplify product purification. rsc.org Microwave-assisted synthesis of 4-quinolones under solvent-free conditions has been reported, for example, in the Gould-Jacob reaction between aromatic amines and diethyl ethoxymethylene malonate. rsc.org The use of microwave irradiation often leads to significantly reduced reaction times and improved yields compared to conventional heating. rsc.org

Nanocatalyzed reactions are also frequently performed under solvent-free conditions. The Friedlander condensation to synthesize quinolines using ZnO/carbon nanocatalysts is one such example. nih.gov Similarly, a magnetic nanocatalyst has been used for the solvent-free, one-pot, three-component synthesis of pyrimido[4,5-b]quinolones. oiccpress.com These methods highlight a significant trend towards more sustainable and efficient protocols for the synthesis of quinolone derivatives. nih.govoiccpress.com

| Methodology | Catalyst/Conditions | Product Type | Key Advantages | Reference |

|---|---|---|---|---|

| Gould-Jacob Reaction | Microwave irradiation | 4-Quinolones | Rapid, high yield, solvent-free. | rsc.org |

| Friedlander Condensation | ZnO/CNT nanocatalyst | Quinolines | Heterogeneous catalysis, solvent-free. | nih.gov |

| Three-component reaction | Magnetic nanocatalyst | Pyrimido[4,5-b]quinolones | One-pot, solvent-free, recoverable catalyst. | oiccpress.com |

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful green technique for accelerating the synthesis of quinoline derivatives. eurekaselect.com This method often leads to significant reductions in reaction times and, in some cases, improved yields compared to conventional heating methods. nih.gov The application of microwave irradiation can be performed in various ways, including in "dry media" on solid supports like silica (B1680970) gel or bentonite, by heating a solvent, or using a simultaneous cooling method in the presence of a solvent. nih.gov

For instance, the Skraup synthesis of 7-amino-8-methylquinoline, a quinoline derivative, saw a dramatic decrease in reaction time from 270 minutes with conventional heating to just 33 minutes under microwave irradiation. nih.gov Similarly, other condensation and cyclization reactions to form quinoline systems have shown remarkable improvements in both time and yield when conducted under microwave conditions. nih.govrsc.org Multi-component reactions, which build complex molecules in a single step, are particularly well-suited for microwave assistance, enabling the rapid, one-pot synthesis of diverse quinoline libraries, such as pyrazolo-[3,4-b]-quinolines, in aqueous ethanol (B145695) with excellent yields (91-98%) in as little as 5 minutes. rsc.org

| Compound | Method | Temperature (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 7-amino-8-methylquinoline | Conventional (Δ) | 140 | 270 | 47 | nih.gov |

| Microwave (MW) | 132 | 33 | 32 | ||

| Ethyl 2-cyano-3-((8-methylquinolin-7-yl)amino)acrylate | Conventional (Δ) | 110 | 120 | 68 | nih.gov |

| Microwave (MW) | 99 | 1 | 95 |

Aqueous Media Reactions

The use of water as a reaction medium aligns with the principles of green chemistry, offering an economical and environmentally benign alternative to volatile organic solvents. Several synthetic protocols for quinoline derivatives have been successfully developed in aqueous media. tandfonline.comnih.gov One-pot, three-component reactions are frequently employed, such as the synthesis of pyrimido[4,5-b]quinolones from 6-amino-1,3-dimethyluracil, various aldehydes, and dimedone in water at 90°C, catalyzed by p-toluenesulfonic acid, affording yields between 60-94%. tandfonline.com

Another approach involves the synthesis of quinoline-4-carboxylic acids by refluxing isatin with enaminones in an aqueous solution of potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), followed by acidification. nih.gov This method provides good to excellent yields. nih.gov The development of recyclable catalysts, such as nano-zinc oxide in a cetyltrimethylammonium bromide-water medium, further enhances the sustainability of these synthetic routes. tandfonline.com

| Product Type | Reactants | Catalyst/Conditions | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Pyrimido[4,5-b]quinolones | 6-amino-1,3-dimethyluracil, Aldehydes, Dimedone | p-Toluenesulfonic acid, 90°C | Water | 60-94% | tandfonline.com |

| Quinoline-4-carboxylic acids | Isatin, Enaminone | Aqueous KOH or NaOH, reflux | Water | Good to Excellent | nih.gov |

| Pyrimido[4,5-b]quinolines | Aryl aldehydes, 2-hydroxynaphthalene-1,4-dione, 6-aminouracil | Nano-ZnO | CTAB-H2O | >90% | tandfonline.com |

Oxidative Annulation and Dehydrogenation Approaches

Oxidative annulation and dehydrogenation represent modern, atom-economical strategies for constructing the aromatic quinoline core. nih.gov These methods often involve the formation of a partially saturated heterocyclic intermediate, which is subsequently aromatized by dehydrogenation. nih.gov This can be achieved through transition-metal-catalyzed C-H activation and cyclization or via metal-free oxidative pathways. mdpi.comacs.org

A variety of oxidants can be employed, including molecular oxygen (aerobic oxidation), which is considered a green oxidant. nih.govorganic-chemistry.org For example, a heterogeneous cobalt oxide catalyst has been shown to be effective for the aerobic dehydrogenation of 1,2,3,4-tetrahydroquinolines to their corresponding quinolines under mild conditions. organic-chemistry.org Transition metals such as rhodium, cobalt, and copper are widely used to catalyze C-H bond activation, enabling the cyclization of substrates like anilines with alkynes or ketones to form the quinoline ring. mdpi.comacs.org An efficient protocol using readily available Co(OAc)₂·4H₂O catalyzes the dehydrogenative cyclization of 2-aminoaryl alcohols and ketones to provide quinolines in good to excellent yields (up to 97%). acs.org Palladium-catalyzed oxidative annulation of acrylamides with benzyne (B1209423) precursors has also been developed as a mild, one-step method to prepare a wide variety of quinolinones. acs.org

| Strategy | Catalyst/Reagent | Key Transformation | Reference |

|---|---|---|---|

| Aerobic Dehydrogenation | Heterogeneous Cobalt Oxide | 1,2,3,4-Tetrahydroquinoline → Quinoline | organic-chemistry.org |

| Dehydrogenative Cyclization | Co(OAc)₂·4H₂O | 2-Aminoaryl alcohols + Ketones → Quinolines | acs.org |

| Oxidative Annulation | Palladium Catalyst | Acrylamides + Benzyne precursors → Quinolinones | acs.org |

| Oxidative Annulation | K₂S₂O₈ / DMSO | Anilines + Aryl ketones → 4-Arylquinolines | organic-chemistry.org |

Derivatization Strategies and Functional Group Introduction

The biological activity and material properties of quinoline derivatives can be finely tuned by introducing various functional groups onto the core structure. brieflands.com Advanced methods focus on achieving this with high regioselectivity and efficiency.

Direct C-H functionalization via transition metal catalysis is the most attractive and atom-economical strategy for the regioselective introduction of substituents onto the quinoline ring. mdpi.comnih.gov The inherent electronic properties of the quinoline nucleus and the choice of catalyst and directing groups allow for site-selective reactions at nearly all positions. mdpi.comnih.gov

For instance, the C8 position can be selectively arylated using a Rhodium(NHC) catalytic system. nih.gov Palladium catalysis is also widely employed; for example, the C2 position of quinoline N-oxide can be arylated with good regioselectivity in the presence of Pd(OAc)₂ and a silver carbonate oxidant. mdpi.com The use of quinoline N-oxides is a common strategy, as the N-oxide group can act as a directing group to facilitate functionalization at the C2 or C8 positions, after which it can be removed. mdpi.comresearchgate.net Iridium-catalyzed borylation has been shown to proceed with greater than 99% regioselectivity to furnish 3-borylated quinolines, which are versatile intermediates for further functionalization. nih.gov

| Position Functionalized | Reaction Type | Catalyst System | Substrate | Reference |

|---|---|---|---|---|

| C2 | Arylation | Pd(OAc)₂ / Ag₂CO₃ | Quinoline N-oxide | mdpi.com |

| C3 | Borylation | [IrCl(cod)]₂ / dtbpy | Quinoline | nih.gov |

| C8 | Arylation | Rh₂(OAc)₄ / IMes | Quinoline | nih.gov |

| C8 | Alkylation | Rhodium(III) | Quinoline N-oxide | researchgate.net |

In addition to direct C-H functionalization, the modification of existing side chains is a crucial strategy for synthesizing diverse quinoline derivatives. This approach often starts with a pre-functionalized quinoline core, allowing for the elaboration of complex structures.

A key intermediate for such modifications is 5-chloromethyl-8-hydroxyquinoline hydrochloride, which can be synthesized from 8-hydroxyquinoline (B1678124). nih.gov This compound serves as a precursor for introducing various functionalities at the 5-position. For example, it is used in the synthesis of 5-hydroxymethyl-8-quinolinol. nih.gov

Studies on the structure-activity relationship of bioactive 5,8-quinolinediones have shown that modifications at the C2 position are particularly important. mdpi.com The introduction of a methyl group at this position in 6,7-dichloro-5,8-quinolinedione was found to significantly alter its biological activity and reduce its toxicity against normal cell lines. mdpi.com Further derivatization at the C2 position of the 6,7-dichloro-5,8-quinolinedione scaffold can be achieved by first synthesizing a 2-substituted-quinoline-8-ol, which is then oxidized to the corresponding 5,8-quinolinedione. mdpi.com These strategies highlight the importance of side-chain modifications in developing quinoline-based compounds with tailored properties. brieflands.com

| Starting Scaffold | Position Modified | Modification Reaction | Resulting Derivative | Reference |

|---|---|---|---|---|

| 8-Hydroxyquinoline | C5 | Chloromethylation | 5-Chloromethyl-8-hydroxyquinoline | nih.gov |

| 5-Chloromethyl-8-hydroxyquinoline | C5-Methyl | Hydrolysis | 5-Hydroxymethyl-8-quinolinol | nih.gov |

| 6,7-Dichloro-5,8-quinolinedione | C2 | Introduction of various substituents via multi-step synthesis | 2-Substituted-6,7-dichloro-5,8-quinolinediones | mdpi.com |

Computational and Theoretical Investigations of Quinolin 5 8h One

Quantum Chemical Calculations (DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are fundamental methods for studying the properties of quinoline (B57606) derivatives. nih.govrsc.org DFT is a computational method used to investigate the electronic structure of many-body systems, making it highly effective for determining molecular properties like kinetic and thermodynamic stability, structural parameters, and electronic characteristics. nih.gov It has become a standard approach for optimizing molecular geometries and calculating a wide range of molecular properties. nih.gov

TD-DFT extends the capabilities of DFT to study excited states, allowing for the theoretical prediction and analysis of electronic absorption spectra. nih.govrsc.org This is particularly useful for understanding how molecules like Quinolin-5(8H)-one interact with light. Computational studies on related quinoline compounds frequently employ DFT and TD-DFT to explore their properties. researchgate.net

A crucial first step in any computational study is geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to the minimum energy on the potential energy surface. DFT methods are widely used for this purpose. nih.gov The optimization yields key structural parameters, including bond lengths and bond angles, which are essential for understanding the molecule's conformation, steric hindrance, and bonding characteristics.

For this compound, a theoretical geometry optimization would reveal the precise spatial arrangement of its fused ring system. The resulting bond lengths and angles provide insight into the hybridization of the atoms and the degree of aromaticity or strain within the molecule. Below are illustrative tables of predicted structural parameters for this compound, based on typical values for related heterocyclic systems calculated using DFT.

Interactive Table: Predicted Bond Lengths for this compound

| Bond | Predicted Bond Length (Å) |

| C4-C4a | 1.37 |

| C4a-C5 | 1.48 |

| C5=O1 | 1.23 |

| C5-C6 | 1.46 |

| C6-C7 | 1.35 |

| C7-C8 | 1.45 |

| N1-C8a | 1.38 |

| N1-C2 | 1.32 |

| C8-C8a | 1.41 |

Note: The data in this table is illustrative and represents typical values derived from DFT calculations for similar molecular structures. Specific values would be obtained from a dedicated calculation for this compound.

Interactive Table: Predicted Bond Angles for this compound

| Atoms | Predicted Bond Angle (°) |

| C4a-C5-C6 | 117.5 |

| O1=C5-C4a | 121.8 |

| C5-C6-C7 | 122.1 |

| C6-C7-C8 | 119.5 |

| C7-C8-C8a | 118.0 |

| N1-C8a-C4a | 118.9 |

| C2-N1-C8a | 117.3 |

Note: The data in this table is illustrative and represents typical values derived from DFT calculations for similar molecular structures. Specific values would be obtained from a dedicated calculation for this compound.

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. The selection of an appropriate basis set is a critical step in obtaining reliable theoretical results. For organic molecules like quinoline derivatives, Pople-style basis sets such as 6-31G(d,p) and the more extensive 6-311++G(d,p) are commonly employed in conjunction with DFT functionals like B3LYP. nih.govnih.gov

The choice of basis set represents a trade-off between computational cost and accuracy. Larger basis sets provide more flexibility for describing the distribution of electrons but require significantly more computational resources. Validation of the chosen basis set is often performed by comparing the calculated results with available experimental data. For instance, calculated geometric parameters can be compared against X-ray crystallography data. nih.gov When experimental data is unavailable, convergence studies can be performed, where the basis set size is systematically increased to ensure that the calculated properties are stable and not an artifact of an incomplete basis set.

Electronic Structure Analysis

The analysis of a molecule's electronic structure provides fundamental insights into its reactivity, stability, and physical properties. Computational methods allow for the detailed examination of electron distribution and molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, being the lowest-energy orbital without electrons, acts as an electron acceptor. researchgate.net

The energy of the HOMO is related to the molecule's ionization potential and its susceptibility to attack by electrophiles, while the LUMO energy relates to the electron affinity and susceptibility to attack by nucleophiles. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for evaluating a molecule's chemical stability and reactivity. researchgate.net A small energy gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. DFT calculations are routinely used to determine the energies of these frontier orbitals.

Interactive Table: Predicted FMO Properties of this compound

| Parameter | Predicted Energy (eV) |

| EHOMO | -6.58 |

| ELUMO | -2.45 |

| Energy Gap (ΔE) | 4.13 |

Note: The data in this table is illustrative and represents typical values derived from DFT calculations for similar molecular structures. Specific values would be obtained from a dedicated calculation for this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. An MEP map displays the electrostatic potential on the electron density surface of a molecule, providing a guide to its electrophilic and nucleophilic regions.

The map is color-coded to indicate different potential values. Typically, regions of negative electrostatic potential, which are susceptible to electrophilic attack, are colored red. These areas are characterized by an excess of electron density and are often associated with lone pairs on electronegative atoms. Conversely, regions of positive electrostatic potential, which are prone to nucleophilic attack, are colored blue, indicating a relative deficiency of electrons. Green areas represent regions of neutral or near-zero potential. researchgate.net For this compound, the MEP map would be expected to show a significant negative potential (red) around the carbonyl oxygen atom and, to a lesser extent, the nitrogen atom, identifying these as the primary sites for electrophilic interaction. The hydrogen atoms of the aromatic ring would exhibit a positive potential (blue).

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions. It provides a detailed picture of charge distribution, charge transfer, and the stabilizing effects of orbital delocalization within a molecule. researchgate.net The analysis transforms the calculated molecular orbitals into a set of localized natural bond orbitals that correspond to the familiar chemical concepts of core electrons, lone pairs, and bonds.

Interactive Table: Illustrative NBO Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N1 | π(C4a-C8a) | 15.2 |

| π(C7-C8) | π(C4a-C8a) | 22.5 |

Note: The data in this table is hypothetical and for illustrative purposes only, showing the type of information obtained from an NBO analysis. E(2) represents the stabilization energy from the delocalization of electrons from a donor orbital to an acceptor orbital.

Electronic Delocalization Characteristics

This compound, as a heterocyclic aromatic compound, possesses a molecular structure characterized by significant electronic delocalization. dergipark.org.tr The fusion of a benzene (B151609) ring with a pyridinone ring creates an extended π-electron system that is not confined to individual atoms or bonds but is spread across the molecule. scbt.com This delocalization is a key factor in determining the molecule's stability, spectroscopic properties, and chemical reactivity.

Tautomerism and Isomerism Studies

Tautomerism refers to a chemical equilibrium between two or more interconvertible structural isomers, known as tautomers. britannica.com This phenomenon involves the migration of a proton, accompanied by a shift of a double bond. wikipedia.org For this compound, the most significant tautomeric relationship is the keto-enol tautomerism, which plays a critical role in its chemical behavior.

This compound exists in a dynamic equilibrium with its enol tautomer, 5-hydroxyquinolin-8-ol. This interconversion involves the migration of a proton from the nitrogen atom at position 1 to the carbonyl oxygen at position 5, or from the carbon at position 4 to the carbonyl oxygen, leading to the formation of a hydroxyl group and a rearrangement of the π-system. The equilibrium between the keto and enol forms is highly sensitive to several factors, including solvent polarity, temperature, and pH. nih.govmasterorganicchemistry.com

Solvent Effects : In non-polar solvents, the enol form may be stabilized through the formation of intramolecular hydrogen bonds, if sterically possible. masterorganicchemistry.com Conversely, polar aprotic solvents can form intermolecular hydrogen bonds with the keto form, potentially favoring its predominance. nih.gov

Theoretical calculations are essential for determining the relative stabilities of the tautomers. By computing the Gibbs free energy of each form, researchers can predict which tautomer is more abundant under specific conditions. Spectroscopic techniques like ¹H-NMR and UV-Visible spectroscopy are used experimentally to identify and quantify the ratio of tautomers in solution. nih.gov For many quinoline derivatives, the keto-tautomer is found to be the more stable form. researchgate.net

| Tautomeric Form | Structural Feature | Favored in | Relative Stability (Illustrative) |

|---|---|---|---|

| Keto (this compound) | C=O group at C5 | Polar aprotic solvents (e.g., DMSO) | Often more stable |

| Enol (5-hydroxyquinolin-8-ol) | OH group at C5 | Non-polar solvents, systems allowing intramolecular H-bonding | Less stable in many cases |

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For a rigid fused-ring system like this compound, the primary focus of conformational analysis is on the planarity of the molecular structure.

Computational methods are used to perform full geometry optimization, which calculates the lowest energy and therefore most stable conformation of the molecule. researchgate.net For quinoline derivatives, the fused-ring system is typically found to be essentially planar. nih.gov This planarity maximizes the overlap of p-orbitals, which is crucial for the stability of the aromatic π-electron system. Deviations from planarity would introduce ring strain and disrupt the electronic delocalization, leading to a less stable molecule. The stability of different conformers or tautomers is compared by calculating their total electronic energies, with the structure possessing the lowest energy being the most stable.

| Parameter | Description | Significance for this compound |

|---|---|---|

| Planarity | The degree to which the atoms of the fused rings lie in the same plane. | A high degree of planarity is expected, maximizing π-orbital overlap and aromatic stability. nih.gov |

| Total Electronic Energy | The calculated energy of the optimized molecular structure. | Used to compare the stability of different potential isomers or tautomers; lower energy indicates higher stability. researchgate.net |

| Dihedral Angles | The angles between planes defined by sets of atoms. | In a largely planar system, dihedral angles within the rings will be close to 0° or 180°. |

Reactivity Descriptors and Sites

Fukui function analysis is a method used to describe local reactivity, identifying which atoms in a molecule are most likely to participate in a chemical reaction. amazonaws.com The Fukui function, f(r), measures the change in electron density at a specific point when the total number of electrons in the system changes. Condensed Fukui functions are calculated for each atomic site to predict its susceptibility to different types of attack:

f k+ : For nucleophilic attack (the atom's ability to accept an electron). A higher value indicates a more reactive site for a nucleophile.

f k- : For electrophilic attack (the atom's ability to donate an electron). A higher value indicates a more reactive site for an electrophile.

f k0 : For radical attack.

For this compound, the carbonyl carbon (C5) is expected to have a high f k+ value, making it a primary site for nucleophilic attack. The nitrogen atom and certain carbon atoms in the aromatic rings are likely candidates for electrophilic attack, depending on their calculated f k- values. researchgate.net

| Atomic Site (Illustrative) | f k+ (for Nucleophilic Attack) | f k- (for Electrophilic Attack) | Predicted Reactivity |

|---|---|---|---|

| C5 (Carbonyl Carbon) | High | Low | Susceptible to nucleophilic attack |

| O (Carbonyl Oxygen) | Low | High | Susceptible to electrophilic attack |

| N1 | Low | Moderate | Potential site for electrophilic attack |

| C4 | Moderate | Low | Potential site for nucleophilic attack |

Energy Gap (ΔE) : The difference between ELUMO and EHOMO. A smaller gap indicates a molecule is more easily polarized and thus more reactive.

Chemical Hardness (η) : A measure of the molecule's resistance to a change in its electron configuration. Harder molecules have a larger energy gap.

Electronegativity (χ) : The power of a molecule to attract electrons.

Global Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons. A higher value indicates a better electrophile.

Dual descriptors provide even more specific information about local reactivity by distinguishing between sites that are nucleophilic or electrophilic in nature. These descriptors help to refine the predictions made by Fukui functions, offering a more detailed map of a molecule's reactive landscape.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. amazonaws.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to deformation of electron cloud. arabjchem.org |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures electron-attracting power. |

| Electrophilicity Index (ω) | μ² / 2η (where μ is chemical potential) | Indicates the molecule's ability to act as an electrophile. arabjchem.org |

Solvation Effects and Continuum Models (e.g., IEFPCM)

In computational chemistry, understanding the influence of a solvent on the properties of a molecule is crucial for accurately predicting its behavior in a realistic chemical environment. Solvation can significantly alter a molecule's geometry, electronic structure, and spectroscopic properties. Continuum models are a computationally efficient method for simulating these effects by representing the solvent as a continuous medium with a specific dielectric constant (ε), rather than modeling individual solvent molecules. youtube.comohio-state.edu

One of the most widely used and robust continuum models is the Polarizable Continuum Model (PCM). gaussian.comresearchgate.net The Integral Equation Formalism variant of PCM (IEFPCM) is particularly popular and is the default method in many quantum chemistry software packages. gaussian.com The IEFPCM method works by creating a molecule-shaped cavity within the dielectric continuum. The solute molecule is placed within this cavity, and its charge distribution polarizes the surrounding solvent medium. youtube.com This polarization, in turn, creates a reaction field that interacts with the solute, leading to a more accurate description of the molecule's properties in solution. ohio-state.edugaussian.com

The IEFPCM approach is an exact solution to the continuum electrostatics problem for the charge density contained within the cavity and includes corrections for the small amount of electron density that may penetrate outside this boundary. youtube.com This method is essential for theoretical spectroscopic predictions, as it allows for the simulation of spectra in various solvents, providing a more direct comparison with experimental data. For a molecule like this compound, applying the IEFPCM model would be a critical step in studying its UV-Vis, IR, Raman, and NMR spectra in solution, allowing for the investigation of solvatochromic shifts and solvent-induced changes in vibrational frequencies and chemical shifts. nih.gov While this is a standard computational approach, specific studies detailing the application of IEFPCM to this compound are not extensively documented in the literature.

Advanced Theoretical Spectroscopic Predictions

Simulated UV-Vis Spectra

The electronic absorption properties of this compound can be effectively predicted using Time-Dependent Density Functional Theory (TD-DFT). This method is a powerful tool for calculating the vertical excitation energies and oscillator strengths that correspond to the absorption bands observed in an experimental UV-Vis spectrum. nih.govnih.gov TD-DFT calculations are often performed in conjunction with a continuum solvation model, such as IEFPCM, to account for the influence of the solvent on the electronic transitions. nih.gov

For this compound, which is formed from the photochemistry of 5-hydroxyquinoline (B119867), TD-DFT calculations would be instrumental in understanding its electronic structure and photostability. researchgate.net The calculations would identify the key molecular orbitals involved in the primary electronic transitions, typically transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other nearby orbitals.

| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S0 → S1 | 3.54 | 350 | 0.12 | HOMO → LUMO (95%) |

| S0 → S2 | 4.13 | 300 | 0.08 | HOMO-1 → LUMO (88%) |

| S0 → S3 | 4.77 | 260 | 0.45 | HOMO → LUMO+1 (91%) |

| Note: The data in this table is illustrative and represents typical values for quinoline derivatives as predicted by TD-DFT calculations. Specific calculated values for this compound may vary. |

Simulated Vibrational (IR, Raman) Spectra

Theoretical vibrational spectroscopy is a cornerstone of molecular characterization, providing a direct link between a molecule's structure and its infrared (IR) and Raman spectra. For this compound, vibrational frequencies and intensities can be calculated using Density Functional Theory (DFT), often with functionals like B3LYP and basis sets such as 6-311++G(d,p). researchgate.netresearchgate.net These calculations yield a set of harmonic vibrational modes, which can be assigned to specific molecular motions such as stretching, bending, and torsional vibrations. scirp.orgmdpi.com

Computational studies on the photoproducts of 5-hydroxyquinoline have utilized such methods to analyze the resulting infrared spectra, confirming the formation of this compound. researchgate.net The calculated spectrum allows for a detailed assignment of the experimental bands. Key vibrational modes for this compound would include the C=O stretching of the ketone group, C=C and C=N stretching within the quinoline ring system, and various C-H bending and stretching modes. mdpi.com Comparing the theoretical and experimental spectra is a powerful method for structural confirmation. dergipark.org.tr

| Wavenumber (cm-1) (Scaled) | Intensity | Assignment |

| ~3080-3020 | Medium | Aromatic C-H Stretch |

| ~2980-2850 | Medium-Weak | Aliphatic C-H Stretch |

| ~1685 | Strong | C=O Stretch (Ketone) |

| ~1610 | Strong | C=C Ring Stretch |

| ~1575 | Strong | C=N Ring Stretch |

| ~1470 | Medium | CH2 Scissoring |

| ~1250 | Medium | C-N Stretch |

| ~830 | Strong | C-H Out-of-plane Bend |

| Note: The data in this table is representative of characteristic vibrational frequencies for quinolinone-type structures derived from DFT calculations. The exact frequencies for this compound would be determined by specific computational analysis. researchgate.netmdpi.com |

Simulated NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining molecular structure. Theoretical calculations of NMR chemical shifts provide valuable support for the assignment of experimental spectra and can help distinguish between isomers. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is the most common and reliable approach for predicting isotropic NMR shielding constants, which are then converted into chemical shifts (δ) by referencing them to a standard like tetramethylsilane (B1202638) (TMS).

For this compound, GIAO-DFT calculations would predict the ¹H and ¹³C chemical shifts for each unique atom in the molecule. These predictions are highly sensitive to the electronic environment of each nucleus. uncw.edu For instance, the chemical shift of the carbonyl carbon (C5) would be expected to appear significantly downfield in the ¹³C spectrum, while the protons on the saturated carbon at position 8 (C8) would appear upfield compared to the aromatic protons. Such calculations are powerful tools for structural identification of polycyclic heteroaromatic compounds. researchgate.net

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

| C2 | ~150 | H2 | ~8.5 |

| C3 | ~122 | H3 | ~7.2 |

| C4 | ~135 | H4 | ~8.0 |

| C4a | ~128 | H6 | ~6.5 |

| C5 | ~185 | H7 (axial) | ~2.8 |

| C6 | ~115 | H7 (equatorial) | ~3.1 |

| C7 | ~28 | H8 (axial) | ~2.5 |

| C8 | ~38 | H8 (equatorial) | ~2.9 |

| C8a | ~145 | ||

| Note: This table contains illustrative ¹H and ¹³C NMR chemical shifts based on general knowledge of similar heterocyclic ketones. Actual values require specific GIAO-DFT computations for this compound. |

Non-Covalent Interactions (NCI) Analysis

Non-covalent interactions (NCIs) play a fundamental role in determining the structure, stability, and function of chemical systems. NCI analysis is a computational technique used to visualize and characterize weak interactions such as hydrogen bonds, van der Waals forces, and steric repulsion in three-dimensional space. chemtools.orgnih.gov This method is based on the electron density (ρ) and its reduced density gradient (s). rsc.org

The analysis generates 3D isosurfaces that represent regions of non-covalent interactions. These surfaces are typically color-coded according to the value of the electron density, which indicates the strength and nature of the interaction. chemtools.org

Blue surfaces indicate strong, attractive interactions like hydrogen bonds.

Green surfaces denote weaker van der Waals interactions.

Red surfaces signify strong, repulsive interactions, such as those found in sterically crowded regions or within rings.

For this compound, NCI analysis could be used to investigate intermolecular interactions in a dimer or crystal structure, revealing, for example, potential C-H···O hydrogen bonds or π-π stacking between quinoline rings. researchgate.net This provides valuable insight into the molecule's solid-state packing and its interactions with other molecules, which is crucial for understanding its physical properties and potential biological activity.

Non-Linear Optical (NLO) Properties Prediction

Materials with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. mdpi.com Computational chemistry provides a powerful means to predict the NLO response of molecules, guiding the design of new materials. The NLO properties of a molecule are determined by its response to a strong external electric field. nih.govrsc.org

Key NLO parameters are calculated using quantum chemical methods, typically DFT. These parameters include:

Linear Polarizability (α): Describes the linear response of the electron cloud to an electric field.

First Hyperpolarizability (β): The primary determinant of second-order NLO activity. A large β value is desirable for NLO applications. bohrium.com

Molecules with significant charge separation, often found in donor-π-acceptor (D-π-A) systems, tend to exhibit large β values. nih.gov this compound possesses a polar carbonyl group (acceptor) and a π-conjugated system, suggesting it may have NLO potential. Theoretical calculations would quantify this potential by computing the components of the polarizability and hyperpolarizability tensors.

| Parameter | Description | Typical Units |

| μ | Dipole Moment | Debye |

| α | Mean Linear Polarizability | esu |

| βtot | Total First Hyperpolarizability | esu |

| Note: This table lists the key parameters evaluated in a computational NLO study. The actual values for this compound would need to be determined through specific DFT calculations. |

Spectroscopic Characterization and Structural Elucidation of Quinolin 5 8h One Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding within quinolin-5(8H)-one derivatives. These methods probe the discrete vibrational energy levels of the molecules, yielding spectra that are unique molecular fingerprints.

FT-IR spectroscopy is instrumental in identifying the key functional groups within this compound derivatives. The analysis of FT-IR spectra, particularly for related structures like 5,8-quinolinedione derivatives, reveals characteristic absorption bands. mdpi.comresearcher.life For compounds featuring the 5,8-quinolinedione moiety, the carbonyl (C=O) wavelength range of 1700–1650 cm⁻¹ is of primary importance. mdpi.com In some derivatives, two distinct peaks for C=O vibrations can be observed in this region, which can help distinguish between isomers. mdpi.comresearcher.life

The stretching vibrations of C-H groups in the quinoline (B57606) and 5,8-quinolinedione rings are typically observed in the range of 3087–2852 cm⁻¹. mdpi.com The absorption peaks corresponding to the C–C and C–H stretching vibrations of the aromatic rings are found between 1617–1507 cm⁻¹ and 1473–1374 cm⁻¹, respectively. mdpi.com Furthermore, C–N stretching vibrations within the quinoline and 5,8-quinolinedione systems are seen at approximately 1325–1314 cm⁻¹ and 1256–1230 cm⁻¹, respectively. mdpi.com Deformation vibrations for C-H and C-C groups of the rings are typically located in the 1106–969 cm⁻¹ range. mdpi.com

Table 1: Characteristic FT-IR Absorption Bands for this compound Related Derivatives

| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group/Moiety |

|---|---|---|

| C-H Stretching | 3087–2852 | Quinoline/Quinolinedione Rings |

| C=O Stretching | 1700–1650 | Carbonyl |

| C-C Stretching | 1617–1507 | Aromatic Rings |

| C-H Stretching | 1473–1374 | Aromatic Rings |

| C-N Stretching | 1325–1314 | Quinoline Ring |

| C-O Stretching | 1307–1278 | Ether Linkage (in some derivatives) |

| C-N Stretching | 1256–1230 | 5,8-Quinolinedione Moiety |

Data synthesized from studies on 5,8-quinolinedione derivatives. mdpi.com

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For quinoline derivatives, Raman spectra can unambiguously distinguish between different structures, even those that are very similar. researchgate.net For instance, resonance Raman spectra have been used to identify vibrations belonging to the quinoline ring, which are important for understanding π-π interactions. researchgate.net A characteristic band around 1580 cm⁻¹ in quinolin-8-ol has been assigned to a δ(OH) mode, while a band near 1090 cm⁻¹ is attributed to δ(CCl) in 4,7-dichloroquinoline. researchgate.net These specific "marker bands" are crucial for identifying particular substituents and their positions on the quinoline core. researchgate.net

Table 2: Selected Raman Shifts for Substituted Quinoline Derivatives

| Wavenumber (cm⁻¹) | Assignment | Compound Example |

|---|---|---|

| ~1580 | δ(OH) mode | Quinolin-8-ol |

| ~1300 | ν(NN) mode | 4-azido-7-chloroquinoline |

| ~1090 | δ(CCl) mode | 4,7-dichloroquinoline |

Data based on various quinoline derivatives. researchgate.net

A comprehensive assignment of vibrational modes is achieved by combining FT-IR and Raman data with theoretical calculations, such as Density Functional Theory (DFT). mdpi.comresearchgate.netnih.gov This integrated approach allows for the unambiguous characterization of the primary vibrational bands. researchgate.net For the quinoline skeleton, C-C stretching vibrations of the rings are typically strong bands observed between 1668–1582 cm⁻¹. mdpi.com The stretching vibrations of C-H groups are found in the 3112–2850 cm⁻¹ range. mdpi.com Analysis of various 8-hydroxyquinoline (B1678124) derivatives using DFT calculations has provided detailed assignments for in-plane and out-of-plane vibrations, including those of substituents like halogens. researchgate.net For example, in 5,7-diiodo-8-hydroxyquinoline, C-I stretching vibrations have been assigned to bands observed at 542 cm⁻¹ and 497 cm⁻¹ in the IR spectrum. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, providing precise information about the carbon-hydrogen framework.

¹H NMR spectroscopy provides detailed information about the chemical environment of each hydrogen atom in a molecule. uncw.edu For the parent quinoline molecule, the aromatic protons resonate in the downfield region, typically between 7.0 and 9.0 ppm. chemicalbook.com The exact chemical shifts and coupling patterns are highly sensitive to the position and nature of substituents on the quinoline ring. uncw.eduuncw.edu

For example, in 8-hydroxyquinoline, the proton signals appear at δ 8.78 (H2), 8.15 (H4), 7.45 (H3), 7.43 (H5), 7.33 (H6), and 7.19 (H7). chemicalbook.com In a derivative like 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, the protons on the quinolinone ring (H-5, H-6, H-7) resonate as doublets of doublets between 7.23 and 7.63 ppm, while a broad singlet for the NH proton is observed far downfield at 11.87 ppm. mdpi.com The coupling constants (J) are critical for determining the relative positions of protons on the ring. chemicalbook.compublish.csiro.au

Table 3: Representative ¹H NMR Chemical Shifts (δ, ppm) for Quinoline Derivatives

| Proton Position | Quinoline | 8-Hydroxyquinoline | 8-(Dimethylamino)quinoline-5-carbaldehyde |

|---|---|---|---|

| H-2 | 8.90 | 8.78 | 8.87 |

| H-3 | 7.35 | 7.45 | 7.53 |

| H-4 | 8.09 | 8.15 | - |

| H-5 | 7.72 | 7.43 | - |

| H-6 | 7.49 | 7.33 | 6.97 |

| H-7 | 7.63 | 7.19 | 7.84 |